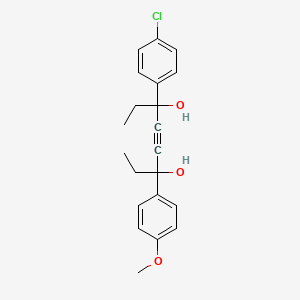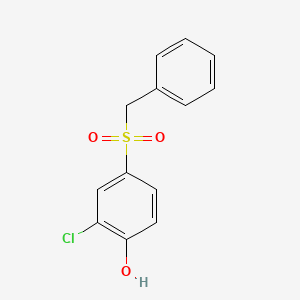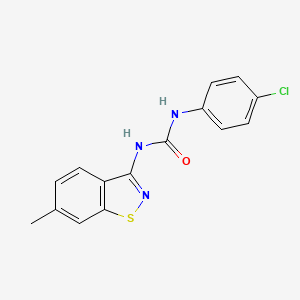
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and benzothiazolyl groups in its structure suggests potential biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-1,2-benzothiazol-3-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial production.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea would depend on its specific biological or chemical target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(1,2-benzothiazol-3-yl)urea: Lacks the methyl group on the benzothiazole ring.
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
Uniqueness
The presence of the 6-methyl group on the benzothiazole ring and the urea linkage makes 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea unique
特性
CAS番号 |
105734-53-0 |
|---|---|
分子式 |
C15H12ClN3OS |
分子量 |
317.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-2-7-12-13(8-9)21-19-14(12)18-15(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20) |
InChIキー |
RRPUIFWCHBVHAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


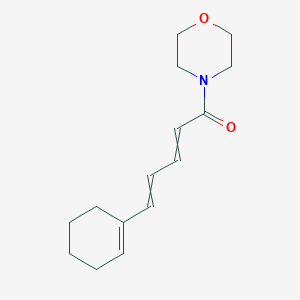
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

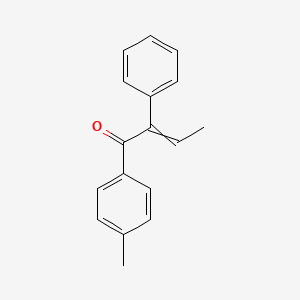
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

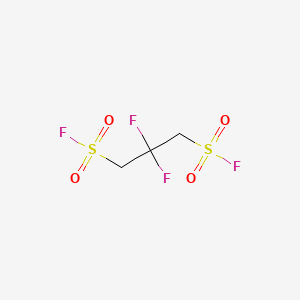

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
